molecular formula C10H10O3 B151038 Methyl 2-oxo-2-(o-tolyl)acetate CAS No. 34966-54-6

Methyl 2-oxo-2-(o-tolyl)acetate

Cat. No. B151038
CAS RN: 34966-54-6
M. Wt: 178.18 g/mol
InChI Key: QMJRGFDWGOXABE-UHFFFAOYSA-N
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Patent
US05041618

Procedure details

1.4 g (10 millimoles) of ortho-methylacetophenone, 2.0 g of potassium hydroxide, 200 ml of pyridine and 100 ml of water are initially taken at +10° C. 5 g of potassium permanganate in 250 ml of water are added dropwise and the mixture is stirred for 2 hours at this temperature. Thereafter, sodium bisulfite solution is added dropwise until the red coloration of the mixture vanishes. The mixture is filtered, the filtrate is acidified with concentrated hydrochloric acid and filtered again and this filtrate is extracted with 5×50 ml of methyl tert-butyl ether. The organic phase is dried over sodium sulfate and evaporated down and the residue is then directly reacted further (ratio of ketoacid to benzoic acid 8-9:1 according to 1H-NMR). 2.0 g of the above mixture in 20 ml of dichloromethane are initially taken and 1.6 g (16 millimoles) of triethylamine are added. 1.5 g (16 millimoles) of methyl chloroformate are added dropwise at room temperature. After 1 hour at this temperature, the mixture is extracted with phosphate buffer (pH 7) and evaporation and distillation are carried out.
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
5 g
Type
reactant
Reaction Step Five
Name
Quantity
250 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
above mixture
Quantity
2 g
Type
reactant
Reaction Step Seven
Quantity
1.6 g
Type
reactant
Reaction Step Eight
Quantity
1.5 g
Type
reactant
Reaction Step Nine
Quantity
20 mL
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:10])C.[OH-].[K+].[Mn]([O-])(=O)(=O)=O.[K+].S(=O)(O)[O-].[Na+].C(N(CC)CC)C.Cl[C:32]([O:34][CH3:35])=[O:33]>O.ClCCl.N1C=CC=CC=1>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:10])[C:32]([O:34][CH3:35])=[O:33] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
CC1=C(C=CC=C1)C(C)=O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
Quantity
5 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Step Seven
Name
above mixture
Quantity
2 g
Type
reactant
Smiles
Step Eight
Name
Quantity
1.6 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Nine
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC(=O)OC
Step Ten
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 2 hours at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are initially taken at +10° C
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
FILTRATION
Type
FILTRATION
Details
filtered again
EXTRACTION
Type
EXTRACTION
Details
this filtrate is extracted with 5×50 ml of methyl tert-butyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated down
CUSTOM
Type
CUSTOM
Details
the residue is then directly reacted further (ratio of ketoacid to benzoic acid 8-9:1 according to 1H-NMR)
WAIT
Type
WAIT
Details
After 1 hour at this temperature
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with phosphate buffer (pH 7) and evaporation and distillation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC1=C(C=CC=C1)C(C(=O)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.